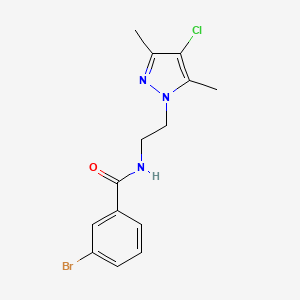

3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens.

Anti-inflammatory Properties

The indole nucleus, which is a component of the compound, is known for its anti-inflammatory properties. This could make the compound a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Anticancer Potential

Compounds with an indole base have been found to possess anticancer properties. By binding with high affinity to multiple receptors, they can interfere with cancer cell proliferation and survival . Research into the specific anticancer applications of our compound could lead to new therapeutic options for cancer treatment.

Antimicrobial Effects

The broad-spectrum antimicrobial activity of indole derivatives makes them interesting candidates for the development of new antibiotics. With antibiotic resistance on the rise, the compound could be part of a new wave of antimicrobial agents .

Antitubercular Activity

Indole derivatives have also been shown to have antitubercular effects. Given the global burden of tuberculosis, the compound could be explored as a potential antitubercular agent, contributing to the fight against this infectious disease .

Antidiabetic Applications

The indole scaffold is present in many synthetic drug molecules, including those with antidiabetic effects. The compound could be investigated for its potential to act as an antidiabetic agent, possibly offering a new approach to managing diabetes .

Antimalarial Properties

Indole derivatives have been utilized in the treatment of malaria, suggesting that our compound could be tested for antimalarial properties. This could be particularly valuable in creating more effective treatments for malaria, especially in areas where resistance to current medications is prevalent .

Anticholinesterase Activity

Finally, indole-based compounds have been associated with anticholinesterase activity, which is important in the treatment of diseases like Alzheimer’s. Investigating this application could lead to the development of new drugs for neurodegenerative disorders .

Mechanism of Action

Target of Action

Similar compounds containing imidazole and indole moieties have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels .

Mode of Action

The presence of the bromine atom might also allow for halogen bonding with certain targets .

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body due to their lipophilic nature .

Result of Action

Similar compounds have been known to exert a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antioxidant activities .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility and stability can be affected by the pH of the environment, while its interaction with its targets can be influenced by temperature and the presence of other molecules .

properties

IUPAC Name |

3-bromo-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClN3O/c1-9-13(16)10(2)19(18-9)7-6-17-14(20)11-4-3-5-12(15)8-11/h3-5,8H,6-7H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCRMYCIHOJNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)Br)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2899928.png)

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/no-structure.png)

![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)

![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride](/img/structure/B2899934.png)

![N-cyclopentyl-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899935.png)

![1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899936.png)

![N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide](/img/structure/B2899939.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2899944.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)